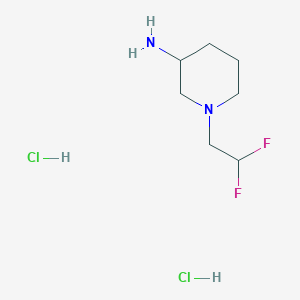

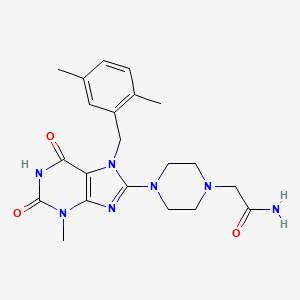

![molecular formula C23H23N5O3 B2589794 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 951616-69-6](/img/structure/B2589794.png)

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a piperazine ring, like the one in your molecule, are often used in the development of pharmaceuticals . The piperazine ring can interact with various biological targets, making it a versatile moiety in drug design .

Molecular Structure Analysis

The piperazine ring in these types of compounds often adopts a chair conformation, with the substituents in equatorial positions .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a piperazine ring can influence the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Antitumor Activity

The compound has shown potential in antitumor activity . Derivatives of this compound have been evaluated for their efficacy against various human cancer cell lines, including melanoma, prostate cancer, glioblastoma, and non-small cell lung cancer cells . The structure of the compound allows for modifications that can target specific receptors or pathways involved in cancer progression.

Antiviral Properties

Research indicates that certain derivatives of the compound may possess antiviral properties . This is particularly relevant in the design of new drugs that can inhibit the replication of viruses at a molecular level, potentially leading to treatments for diseases like influenza .

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition , which is a crucial aspect of drug development. By inhibiting specific enzymes, derivatives of this compound could be used to treat diseases where enzyme activity is a contributing factor, such as metabolic disorders or certain types of cancer .

Neuroprotective Effects

Compounds with similar structures have been associated with neuroprotective effects . This suggests that AKOS005038595 and its derivatives could be explored for their potential in treating neurodegenerative diseases or protecting neuronal health .

Synthetic Methodology

The compound serves as a key intermediate in the synthesis of imidazoles , which are important in pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications . Its versatility in synthetic chemistry makes it valuable for developing new materials and drugs.

Traditional Medicine Insights

Derivatives of this compound have been isolated from traditional Chinese medicines and have shown more potent activities than some known active constituents. This highlights the compound’s relevance in understanding and enhancing the efficacy of traditional medicinal practices .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKNYLPMEKINNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)